3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine
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Overview
Description
3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with an appropriate alkylating agent, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, antiviral agent, and antibacterial agent.
Material Science: The compound is used in the development of high-energy materials and as a component in organic electronics.
Industrial Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like thymidylate synthase or histone deacetylase, leading to the disruption of cellular processes in cancer cells . The compound may also interact with viral proteins, inhibiting their function and preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar properties but different reactivity.
1,3,4-Oxadiazole: Shares the same core structure but with different substituents, leading to varied applications.
1,2,5-Oxadiazole:
Uniqueness
3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C13H17N3O/c1-9(2)8-11(14)13-16-15-12(17-13)10-6-4-3-5-7-10/h3-7,9,11H,8,14H2,1-2H3 |
InChI Key |
JHYINNKFJSWFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NN=C(O1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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